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Introduction

Copper Indium Diselenide (CuInSe2 or CIS) is a ternary semiconductor material with a

chalcopyrite crystal structure, which is highly significant for photovoltaic applications.[1] Its high

optical absorption coefficient and direct band gap make it an ideal absorber layer in thin-film

solar cells.[1][2] The efficiency and performance of these solar cells are intrinsically linked to

the structural properties of the CuInSe2 thin film, such as its crystallinity, crystal structure,

preferred orientation, crystallite size, and residual strain. X-ray diffraction (XRD) is a powerful

and non-destructive technique that provides comprehensive information about these structural

characteristics. This application note details the use of XRD for the analysis of CuInSe2 thin

films.

Principles of XRD Analysis for CuInSe2 Thin Films

X-ray diffraction operates on the principle of Bragg's Law, which relates the wavelength of

incident X-rays, the angle of incidence, and the spacing between crystal lattice planes. When a

monochromatic X-ray beam is directed at a crystalline sample, constructive interference (a

diffraction peak) occurs only when Bragg's condition is satisfied.

For CuInSe2, which has a tetragonal chalcopyrite structure, the relationship between the

interplanar spacing (d) and the lattice parameters (a and c) is given by the following equation:

1/d² = (h² + k²)/a² + l²/c²
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where (hkl) are the Miller indices of the diffracting crystallographic plane.

An XRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a

fingerprint of the crystalline material. The key information extracted from the XRD pattern of a

CuInSe2 thin film includes:

Phase Identification: The positions of the diffraction peaks are used to identify the crystalline

phases present in the film. By comparing the experimental pattern with standard diffraction

data, such as that from the Joint Committee on Powder Diffraction Standards (JCPDS), one

can confirm the formation of the CuInSe2 chalcopyrite phase and detect any secondary

phases like CuxSe or InxSe.[1][3]

Crystal Structure and Lattice Parameters: The peak positions are used to calculate the

interplanar spacing (d-values) using Bragg's Law. These d-values can then be used to

determine the lattice parameters 'a' and 'c' of the tetragonal unit cell.[3][4]

Preferred Orientation (Texture): In thin films, it is common for the crystallites to have a

preferred orientation. This is observed in the XRD pattern as a significant enhancement in

the intensity of a particular diffraction peak compared to a randomly oriented powder sample.

For CuInSe2 thin films, a strong preferential orientation along the (112) plane is often

observed.[1][5][6]

Crystallite Size: The broadening of the diffraction peaks is inversely proportional to the size

of the coherently diffracting domains, known as crystallites. The average crystallite size can

be estimated using the Scherrer equation.[3]

Microstrain: Lattice strain, which can be induced by defects, dislocations, or thermal

mismatch with the substrate, also contributes to the broadening of diffraction peaks. The

Williamson-Hall method can be used to separate the effects of crystallite size and microstrain

on peak broadening.[6][7][8]

Experimental Protocol
This protocol outlines the procedure for the characterization of CuInSe2 thin films using a

standard powder X-ray diffractometer.

1. Sample Preparation
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Ensure the CuInSe2 thin film is deposited on a flat substrate (e.g., glass, molybdenum-

coated glass).

The sample surface should be clean and free of any contaminants.

Mount the sample securely on the sample holder of the diffractometer, ensuring that the film

surface is perfectly flat and at the correct height with respect to the X-ray beam.

2. Instrument Setup and Data Acquisition

X-ray Source: Typically, a Cu Kα radiation source (wavelength λ = 1.5406 Å) is used.

Goniometer Configuration: A Bragg-Brentano geometry is commonly used for thin film

analysis. For more advanced texture analysis, a Eulerian cradle may be required.[9]

Scan Type: A continuous 2θ scan is generally performed.

Scan Range (2θ): A typical scan range for CuInSe2 is from 20° to 80°.

Step Size: A step size of 0.02° is often sufficient.

Scan Speed/Dwell Time: The scan speed should be slow enough to obtain good signal-to-

noise ratio, for example, 1-2° per minute.

Optics: Use appropriate slits (divergence, anti-scatter, and receiving) to control the beam

geometry and reduce background noise. Parallel beam optics are recommended for thin film

analysis to minimize errors.[9]

3. Data Analysis

Phase Identification:

Compare the peak positions in the experimental XRD pattern with the standard JCPDS

card for CuInSe2 (e.g., JCPDS No. 40-1487).[3][10]

Identify the Miller indices (hkl) for each diffraction peak corresponding to the chalcopyrite

structure. The most intense peaks are typically (112), (204/220), and (116/312).[6]
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Look for any additional peaks that may indicate the presence of secondary phases.

Lattice Parameter Calculation:

Use the positions of multiple diffraction peaks to calculate the interplanar spacing (d) for

each peak using Bragg's Law (nλ = 2dsinθ).

Using the equation for a tetragonal system and the (hkl) indices, solve for the lattice

parameters 'a' and 'c'.[3]

Determination of Preferred Orientation:

Compare the relative intensities of the diffraction peaks in the experimental pattern with

those from the standard JCPDS data for a randomly oriented powder.

If the intensity of a particular peak, such as the (112) peak, is significantly higher than the

standard, it indicates a preferred orientation along that crystallographic direction.[4][6]

Crystallite Size Calculation (Scherrer Equation):

Select a well-defined, intense diffraction peak that is free from overlap with other peaks.

Determine the full width at half maximum (FWHM) of the peak in radians (β). Correct for

instrumental broadening by measuring the FWHM of a standard crystalline material (e.g.,

silicon).

Calculate the crystallite size (D) using the Scherrer equation: D = (Kλ) / (βcosθ), where K

is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians,

and θ is the Bragg angle.[11]

Microstrain Analysis (Williamson-Hall Plot):

Measure the FWHM (β) for multiple diffraction peaks at different 2θ angles.

Plot βcosθ on the y-axis versus 4sinθ on the x-axis.

Perform a linear fit to the data points.
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The crystallite size can be determined from the y-intercept, and the microstrain (ε) from

the slope of the fitted line.[4][6]

Data Presentation
Table 1: Structural Parameters of CuInSe2 Thin Films from XRD Analysis
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Table 2: Prominent XRD Peaks for Chalcopyrite CuInSe2
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2θ (°) (Cu Kα) d-spacing (Å) (hkl)
Relative Intensity
(Random)

~26.6 ~3.35 (112) 100%

~44.2 ~2.05 (204)/(220) 40%

~52.5 ~1.74 (116)/(312) 50%

~64.3 ~1.45 (400)/(008) 15%

~70.9 ~1.33 (316)/(332) 20%

Note: The exact 2θ positions can vary slightly depending on the stoichiometry and strain in the

film.[6]
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Caption: Experimental workflow for XRD analysis of CuInSe2 thin films.
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Caption: Logical relationships in XRD data analysis of CuInSe2 thin films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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